molecular formula C9H5F7 B1390557 2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene CAS No. 1099597-40-6

2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene

Cat. No. B1390557
M. Wt: 246.12 g/mol
InChI Key: PVXNDAUADSCYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene” is a specialty product for proteomics research . It has a molecular weight of 246.12 and a molecular formula of C9H5F7 .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene” can be represented by the SMILES string: C1=CC(=C(C=C1C(F)(F)F)F)CC(F)(F)F .

Scientific Research Applications

Photochemistry

  • Fluorescence Spectra and Quenching Studies : The fluorescence spectra of fluoro(trifluoromethyl)benzenes, including compounds similar to 2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene, have been extensively studied. These studies explore the fluorescence spectra at different wavelengths and pressures, providing insights into the photochemical behaviors of these compounds (Al-ani, 1973).

Organic Synthesis

  • Hydroarylation of (Trifluoromethyl)acetylenes : Research includes the synthesis of CF3-substituted 1,1-diarylethenes through regiocontrolled hydroarylation, demonstrating the compound's role in creating structurally complex molecules (Alkhafaji et al., 2013).
  • Palladium-Catalyzed Trifluoroethylation : The compound is also used in palladium-catalyzed trifluoroethylation reactions, highlighting its role in introducing fluorinated moieties into organic molecules, which is significant in drug design (Zhao & Hu, 2012).

Material Science

  • Polymer Synthesis : The compound contributes to the synthesis of soluble fluoro-polyimides, indicating its importance in developing materials with excellent thermal stability and low moisture absorption (Xie et al., 2001).
  • Synthesis of Poly(arylene ether)s : It is also involved in the preparation of hyperbranched poly(arylene ether)s, showcasing its utility in creating high molecular weight materials with excellent thermal properties (Banerjee et al., 2009).

Safety And Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7/c10-7-5(4-8(11,12)13)2-1-3-6(7)9(14,15)16/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXNDAUADSCYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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